1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide is a synthetic compound that belongs to the class of tetrahydroindazoles, which are known for their diverse biological activities. This compound is particularly notable due to its potential applications in medicinal chemistry, especially in targeting sigma receptors associated with central nervous system disorders and cancer. The sulfonamide group enhances its pharmacological properties, making it a subject of interest in drug development.
The compound can be classified under the broader category of indazole derivatives. Indazoles are characterized by a fused bicyclic structure comprising a benzene ring and a pyrazole ring. The specific structure of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide allows for interactions with various biological targets, particularly sigma receptors, which are implicated in numerous diseases.
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide typically involves several key steps:
This synthetic route has been optimized for yield and purity, demonstrating good thermodynamic solubility and metabolic stability in preliminary assays .
The molecular structure of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide can be represented as follows:
The structure features a tetrahydroindazole core with a methyl group at the first position and a sulfonamide functional group at the fourth position. This configuration contributes to its biological activity by facilitating interactions with specific receptors .
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide can participate in various chemical reactions:
These reactions expand its utility in synthetic organic chemistry and medicinal applications .
The mechanism of action for 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide primarily involves its interaction with sigma receptors (specifically sigma-1 and sigma-2). These receptors are implicated in various physiological processes:
The physical properties of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide include:
Chemical properties include:
These properties are crucial for its application in drug formulation and development .
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide has several significant applications:
The ongoing research into this compound highlights its potential as a versatile scaffold for developing new therapeutics targeting complex diseases .
The construction of the 1-methyltetrahydroindazole core represents a critical first step in synthesizing 1-methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide. Modern approaches employ Knorr-type cyclizations of functionally substituted hydrazines with carbonyl-containing cyclohexane derivatives. Regioselectivity is paramount due to the potential formation of N1 vs. N2 regioisomers during ring closure. As demonstrated by Sigma-Aldrich's synthetic protocols for related 1-methyltetrahydroindazole carboxylates, the methylation site is controlled through strategic hydrazine substitution prior to cyclization [8] [10].
Sulfonamide incorporation is achieved via two primary routes:
Table 1: Regioselective Synthesis Approaches for Tetrahydroindazole-Sulfonamide Hybrids
Synthetic Route | Key Reagents/Conditions | Regioselectivity (N1:N2) | Yield Range |
---|---|---|---|
Hydrazine Cyclization | Substituted hydrazine + keto-ester | >20:1 | 60-75% |
Direct Sulfonylation (C4) | RSO₂Cl, Et₃N, DCM, 0°C to RT | N/A | 65-78% |
Palladium-Catalyzed Coupling | ArSO₂Cl, Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | N/A | 45-60% |
Characterization relies heavily on ¹H NMR chemical shifts of the bridgehead proton at C4a (appearing as a triplet near δ 2.90 ppm) and the methylsulfonamide singlet (δ ~2.95 ppm), alongside HSQC/HMBC correlations that confirm connectivity between the sulfonamide sulfur and the aliphatic protons at C4 [3] [10]. The stereochemistry at C4 (chiral center) is confirmed through NOESY experiments and X-ray crystallography of intermediates, revealing a preferred half-chair conformation of the fused cyclohexane ring.
Functionalization of the 1-methyltetrahydroindazole scaffold occurs predominantly at three positions:
Table 2: Functionalization Strategies for 1-Methyltetrahydroindazole Derivatives
Position Modified | Reaction Type | Reagents/Conditions | Key Applications |
---|---|---|---|
C3 | Suzuki Coupling | ArB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O | Introduction of biaryl motifs |
C6 | Diastereoselective Alkylation | LDA, alkyl iodide, THF, -78°C | Creation of quaternary stereocenters |
N-Sulfonamide | Reductive Amination | Aldehyde, NaBH₃CN, AcOH, MeOH | Secondary amine derivatives |
N1 (ring nitrogen) | None (fixed as methyl) | N/A | Prevents tautomerization |
Notably, the N1-methyl group serves dual purposes: it blocks N1 tautomerization and induces conformational bias for stereoselective reactions at C6. Studies on analogous carboxylates (e.g., 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid) confirm that N1 methylation shifts the ¹³C NMR resonance of C3 upfield by ~5 ppm compared to NH analogues, serving as a diagnostic marker for successful N1 substitution [8] [10].
While the title compound is fixed as the 1H-tautomer by methylation, understanding inherent indazole tautomerism remains crucial for synthetic intermediates. Unsubstituted tetrahydroindazoles exhibit prototropic tautomerism between 1H (N1-H) and 2H (N2-H) forms. X-ray crystallography of 5-methyl-4,5,6,7-tetrahydro-1H-indazole revealed an unprecedented solid-state structure: three independent molecules form a hydrogen-bonded trimer via linear N-H···N bonds, with both tautomers coexisting within the same crystal lattice. This represents the first documented case of proton transfer in a tautomeric pyrazole mixture with an equilibrium constant (Kₜ) ≠ 1 .
Solid-state ¹³C CPMAS NMR provides critical insights into dynamic proton disorder in these systems. Key observations include:
Table 3: Analytical Characterization of Tetrahydroindazole Tautomers and Isomers
Analytical Method | 1H-Tautomer Features | 2H-Tautomer Features | Key Diagnostic Cues |
---|---|---|---|
¹⁵N NMR (solid state) | N1 δ -180 to -190 ppm; N2 δ -90 to -100 ppm | N1 δ -140 to -150 ppm; N2 δ -170 to -180 ppm | >40 ppm Δδ(N1) between tautomers |
¹H NMR (solution) | N1-H singlet δ 12.8-13.2 ppm (broad) | N2-H singlet δ 10.5-11.0 ppm (sharp) | Chemical shift and line width |
X-ray Crystallography | N1-H···N2 hydrogen bonding patterns | N2-H···N1 dimers/trimers | Bond angles >170° indicate linear H-bonds |
IR Spectroscopy | N-H stretch 3150-3200 cm⁻¹ | N-H stretch 3050-3100 cm⁻¹ | 100 cm⁻¹ separation |
For 4,5,6,7-tetrahydro-1H-indazol-4-ones, alkylation produces N1 vs. N2 regioisomers detectable via HMBC: the N2-isomer shows ³J coupling between the pyrazole H3 and alkyl group protons/carbonyl carbon, absent in the N1-isomer. Ratios depend critically on electrophile sterics (N2:N1 = 3:1 for benzyl bromide vs. 1:4 for cyclopropanecarbonyl chloride) [5]. Methylation at N1 locks the tautomer, eliminating this complexity in the target sulfonamide but underscoring why N1-blocking is essential for obtaining isomerically pure pharmaceuticals like niraparib (derived from analogous tetrahydroindazoles) [6].
CAS No.: 65618-21-5
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: